![molecular formula C25H24N4O3 B2431608 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034559-49-2](/img/structure/B2431608.png)
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its structural features, synthesis, biological activities, and relevant research findings.
Structural Features
The molecular formula of this compound is C21H24N4O3, with a molecular weight of approximately 372.44 g/mol. The structure includes several key components:
- Pyrimidine Ring : Contributes to the compound's pharmacological properties.
- Piperidine Ring : Often associated with various biological activities.
- Benzo[c]isoxazole Moiety : Known for its role in neuropharmacology and other therapeutic areas.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent to introduce the oxy group.
- Piperidine Ring Formation : Cyclization reaction using appropriate precursors.
- Coupling Reaction : The piperidine ring is coupled with the pyrimidine intermediate under specific conditions.
- Introduction of Benzo[c]isoxazole : Final coupling step to form the complete structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease pathways.
- Modulation of Receptor Activity : Binding to receptors that play crucial roles in neurotransmission and other physiological processes.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(4-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-3-(phenyl)benzo[c]isoxazole | Contains piperidine and benzo[c]isoxazole | Anticonvulsant, neuroprotective |
Pyrimethamine | A pyrimidine derivative | Antimalarial activity |
5-Fluorouracil | A fluorinated pyrimidine | Anticancer activity |
Case Studies and Research Findings
- Neuropharmacological Studies : Research has shown that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness in seizure models by modulating GABAergic activity, which is critical for neuronal excitability .
- Anticancer Activity : Similar compounds have been evaluated for their anticancer potential. The presence of the benzo[c]isoxazole moiety is linked to enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with DNA synthesis and repair mechanisms .
- Anti-inflammatory Effects : Compounds featuring piperidine and pyrimidine rings have shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines .
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-14-23(27-17(2)26-16)31-20-10-12-29(13-11-20)25(30)19-8-9-22-21(15-19)24(32-28-22)18-6-4-3-5-7-18/h3-9,14-15,20H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQINCBRVOCILAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.